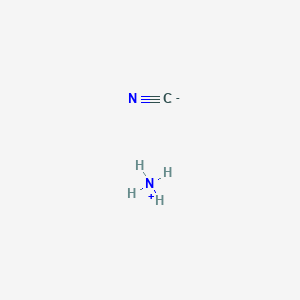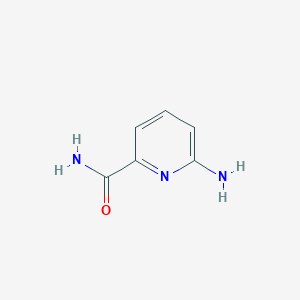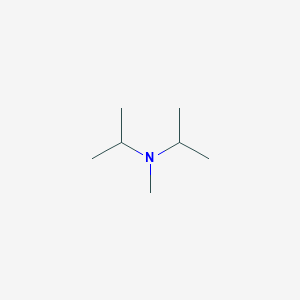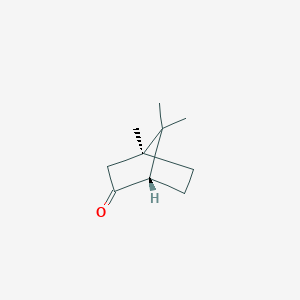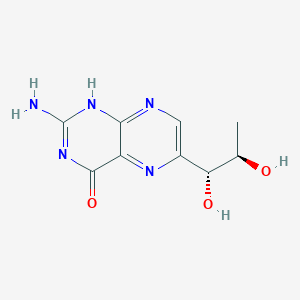
D-赤藓糖-生物蝶呤*
描述
D-Threo-biopterin* is a natural product found in Dictyostelium discoideum . It is a pterin derivative based on 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone . Biopterins are natural products that have been considered as growth factors for some insects . They are also cofactors for the aromatic amino acid hydroxylases and nitric oxide synthase .
Synthesis Analysis
D-threo-tetrahydrobiopterin is synthesized via 1′-oxo-2′-d-hydroxypropyl-tetrahydropterin in Dictyostelium discoideum Ax2 .Molecular Structure Analysis
The molecular formula of D-Threo-biopterin* is C9H11N5O3 . The IUPAC name is 2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis
D-threo-Biopterin is a pterin that enhances luminol chemiluminescence induced by the oxidant chloramine-T in a cell-free assay when used at a concentration of 100 μM .科学研究应用
Synthesis of Biopterin and Related Pterin Glycosides
Certain pterins having a hydroxyalkyl side chain at C-6 have been found as glycosidic forms in certain prokaryotes, such as 2’-O- (α-D-glucopyranosyl)biopterin from various kinds of cyanobacteria, and limipterin from a green sulfur photosynthetic bacterium .
Role in Cardiovascular Health
Vitamin C deficiency is associated with increased cardiovascular disease risk. A study found that Vitamin C deficiency in guinea pigs affected plasma biopterin status and the vasomotor responses .
Cytotoxicity to Human Melanocytes
(6R)5,6,7,8 tetrahydrobiopterin (6-BH4) is an important cofactor in the regulation of melanogenesis in melanocytes, where it controls the supply of L-tyrosine from L-phenylalanine via phenylalanine hydroxylase, and regulates directly dopaquinone formation from L-tyrosine via tyrosinase .
Disturbed Biopterin and Folate Metabolism
Quinonoid dihydropteridine reductase (QDPR) catalyzes the regeneration of tetrahydrobiopterin (BH4), a cofactor for monoamine synthesis, phenylalanine hydroxylation, and nitric oxide production .
Biopterin Level as a Marker for Hemopoietic Cell Proliferation
Biopterin level in peripheral blood cells has been used as a marker for hemopoietic cell proliferation during leukemia and polycythemia vera .
Role in Malaria Pathophysiology
Decreased bioavailability of nitric oxide (NO) is a major contributor to the pathophysiology of severe falciparum malaria. Tetrahydrobiopterin (BH4) is an enzyme cofactor required for NO synthesis from L-arginine .
安全和危害
未来方向
Research on D-Threo-biopterin* and related compounds is ongoing. For example, studies have been conducted on the photosensitizing properties of oxidized pterins present in the skin . Additionally, the synthesis of natural pterin glycosides has been achieved, which could have implications for understanding their biological activities and functions .
作用机制
Target of Action
D-Threo-Biopterin is a pterin derivative . It primarily targets aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and epinephrine .
Mode of Action
D-Threo-Biopterin acts as a co-factor for the aforementioned aromatic amino acid hydroxylases . It facilitates the conversion of amino acids tyrosine and tryptophan to levodopa and 5-hydroxytryptophan, respectively .
Biochemical Pathways
D-Threo-Biopterin is involved in several biochemical pathways, including the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . It plays a key role in the Pterine Biosynthesis Metabolic pathway . Disorders in these pathways can lead to diseases such as DOPA-Responsive Dystonia, Hyperphenylalaninemia due to Guanosine Triphosphate Cyclohydrolase Deficiency, and Sepiapterin Reductase Deficiency .
Result of Action
The primary result of D-Threo-Biopterin’s action is the synthesis of monoamine neurotransmitters . These neurotransmitters play vital roles in various neuropsychological conditions, including the maintenance of the nervous system’s plasticity, memory, learning, motor control, executive functions, and emotion .
属性
IUPAC Name |
2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-CVYQJGLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Threo-biopterin* | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of D-threo-biopterin in the biosynthesis of limipterin?
A1: D-threo-biopterin serves as a substrate analogue for limipterin synthase, the enzyme responsible for the final step in limipterin biosynthesis []. While the natural substrate for this enzyme is tetrahydrobiopterin (H4-biopterin), limipterin synthase can also utilize D-threo-biopterin to produce D-tepidopterin []. This finding highlights the enzyme's substrate flexibility and provides insights into the structural requirements for substrate binding and catalysis.
Q2: What is the structure of D-tepidopterin, the product formed when D-threo-biopterin is used as a substrate by limipterin synthase?
A2: D-tepidopterin is a pterin glycoside structurally similar to limipterin. Its structure is described as [1-O-(D-threo-biopterin-2'-yl)- β-N-acetylglucosamine], indicating that it consists of a D-threo-biopterin molecule linked to a β-N-acetylglucosamine moiety via an oxygen atom at the 1' position of the biopterin ring [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


